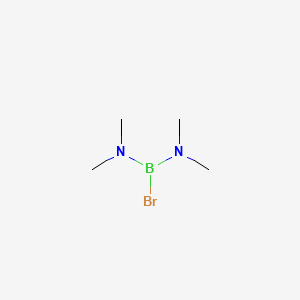
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Descripción general
Descripción
The compound “2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide” is a type of quinazolinone, which is a class of heterocyclic compounds . Quinazolinones have been reported to possess a diverse range of pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one . The starting materials 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines by a multistep synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a linear formula of C18H16N2O4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a molecular weight of 324.339 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Several studies focus on synthesizing new derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These include methods like condensation reactions, cycloaddition, and employing catalysts under specific conditions (Kumar, Lal, & Rani, 2014), (Bhati, 2013).
Molecular Docking and Design : Some research includes designing novel derivatives and evaluating their molecular docking and potential biological activities (Mehta et al., 2019).
Pharmacological Applications
Antitumor Activity : Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds have shown promising results in activating caspase-3 activity, an important factor in apoptosis (Huan et al., 2020), (Dung et al., 2022).
Antimicrobial and Antifungal Activities : Some studies have synthesized derivatives and assessed them for antimicrobial and antifungal properties. This includes evaluation against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).
Enzyme Inhibition : There is research indicating the efficacy of certain derivatives as inhibitors of enzymes like tyrosinase, a key enzyme in melanin synthesis (Dige et al., 2019).
Chemical Properties and Dynamics
- Tautomerism Study : The dynamic tautomerism of the quinazolinone system, including derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, has been investigated using NMR methods,providing insights into the molecular dynamics and structure of these compounds (Pham Thi My et al., 2017).
Analgesic and Anti-inflammatory Activities
- Potential Therapeutic Agents : Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones has shown that some of these compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Dewangan et al., 2016).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For instance, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one emerged as the most active compounds of the series . These compounds have shown potent antibacterial activity against the tested organisms of Proteus vulgaris and Bacillus subtilis .
Direcciones Futuras
The future directions in the research of similar compounds could involve the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . This is an attractive area of research in both academia and the pharmaceutical industry .
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZYGWXPMKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352568 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | |
CAS RN |
67067-01-0 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)

![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)



![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)
![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)




